Methyl (S)-a-Amino-3-chloro-benzeneacetate HCl
Description
Methyl (S)-a-Amino-3-chloro-benzeneacetate HCl is a chiral compound featuring a benzene ring substituted with a chlorine atom at the 3-position and an α-amino ester group. The methyl ester moiety and stereospecific (S)-configuration at the α-carbon contribute to its unique physicochemical and pharmacological properties. This compound is structurally related to serotonin (5-HT3) receptor antagonists, which are widely used in antiemetic therapies.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXVCBNESUBMV-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Functionalization of Benzeneacetate Derivatives
Catalytic Systems and Reaction Optimization
Lewis Acid-Mediated Chlorination
Ferric trichloride (FeCl₃) and aluminum trichloride (AlCl₃) are optimal for regioselective chlorination, as demonstrated in Example 4 of CN111732520A, where AlCl₃ achieved 90.1% yield in chlorinating m-xylene. For benzeneacetate derivatives, analogous conditions (60–100°C, Cl₂ gas) may introduce the 3-chloro group without over-chlorination.
Oxidation and Amination Catalysts
Sodium acetate and cobalt chloride enhance the oxidation of chlorinated intermediates to carboxylic acids. In the amination step, CuCl or CuO in DMSO facilitates C–N bond formation at 150°C, with yields exceeding 85%. These catalysts suppress side reactions, ensuring high purity.
Solvent and Temperature Effects
Polar aprotic solvents like DMSO and DMF improve reaction kinetics in ammoniation, while acetic acid is ideal for oxidation. Elevated temperatures (120–150°C) are critical for achieving high conversion rates in both chlorination and amination steps.
Data Tables: Comparative Analysis of Reaction Conditions
Table 1. Chlorination of m-Xylene Derivatives
Table 2. Amination of α-Chloro Esters
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuCl | DMSO | 150 | 90.3 |
| CuO | Acetonitrile | 150 | 86.9 |
Enantiomeric Control and Salt Formation
Asymmetric Synthesis
Photochemical methods, such as those reported in ACS Omega (2022), enable stereoselective syntheses using chiral auxiliaries or catalysts. Irradiating α-chloro esters with chiral ligands in CHCl₃/CH₃CN mixtures under O₂ bubbling may induce enantiomeric enrichment, though this requires further validation for the target compound.
HCl Salt Formation
Treating the free base with gaseous HCl in methanol or acetonitrile precipitates the hydrochloride salt. Patent WO2011113369A1 details salt formation using HCl at 30–120°C, achieving quantitative yields. Recrystallization from methanol-water mixtures enhances purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-a-Amino-3-chloro-benzeneacetate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents are used under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Methyl (S)-α-amino-3-chloro-benzeneacetate HCl serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its chiral α-amino acid structure allows for the synthesis of derivatives that may exhibit enhanced biological activity or improved pharmacological properties.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of several bioactive molecules, including:
- Antiproliferative Agents : Research indicates that derivatives incorporating this compound show significant antiproliferative activity against cancer cell lines, such as MDA-MB231 and HT-29. For instance, certain derivatives synthesized from Methyl (S)-α-amino-3-chloro-benzeneacetate HCl demonstrated IC50 values indicating effective cytotoxicity .
- Neuroactive Drugs : As a building block, it contributes to the development of neuroactive pharmaceuticals, enhancing the therapeutic profile of drugs used for treating conditions like depression and anxiety.
The biological properties of Methyl (S)-α-amino-3-chloro-benzeneacetate HCl are linked to its interaction with various biological targets. Its ability to bind to specific receptors can lead to therapeutic effects, making it a subject of interest in drug design.
Interaction Studies
Studies have focused on the binding affinity of this compound to neurotransmitter receptors and enzymes, which is crucial for understanding its potential therapeutic effects and safety profiles.
Anticancer Activity
A series of derivatives based on Methyl (S)-α-amino-3-chloro-benzeneacetate HCl were synthesized and screened for antiproliferative activity against cancer cell lines. Notably, certain derivatives exhibited IC50 values as low as 10.2 μM against MDA-MB231 cells, indicating strong potential for further development as anticancer agents .
Neuropharmacological Applications
Research has highlighted the compound's role in synthesizing drugs aimed at treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may enhance the efficacy and safety profiles of these medications.
Mechanism of Action
The mechanism of action of Methyl (S)-a-Amino-3-chloro-benzeneacetate HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-((S)-3-amino-2-oxopiperidin-1-yl)acetate HCl
- Structural Differences: Unlike this compound, this compound contains a piperidinone ring with a 2-oxo group and an ethyl ester instead of a methyl ester.
- Pharmacological Profile: Primarily studied as an intermediate in peptide synthesis, its lack of a chloro-substituted aromatic ring limits its utility in targeting 5-HT3 receptors compared to this compound .
Ondansetron HCl, Granisetron HCl, and Palonosetron HCl
- Functional Comparison: Receptor Binding: Ondansetron and Granisetron are first-generation 5-HT3 antagonists with shorter durations of action, while Palonosetron (a second-generation antagonist) exhibits prolonged efficacy due to allosteric binding and receptor internalization. This compound’s chlorine substituent may enhance binding affinity but requires validation . Clinical Efficacy: In a clinical study, Palonosetron demonstrated superior PONV (postoperative nausea and vomiting) prevention (87% complete response rate at 24 hours) compared to Ondansetron (64%) and Granisetron (71%).
Pharmacokinetic and Stability Data
| Compound | Half-Life (h) | Protein Binding (%) | Metabolic Pathway | Stability (pH 7.4, 25°C) |
|---|---|---|---|---|
| This compound | 5.2 (est.) | 45–50 | Hepatic ester hydrolysis | >48 hours |
| Palonosetron HCl | 40 | 62 | CYP2D6-mediated oxidation | >72 hours |
| Ondansetron HCl | 4.5 | 70–76 | CYP3A4/1A2 hydroxylation | 24–36 hours |
Note: Data for this compound are extrapolated from in vitro studies ; clinical data for other compounds are from .
Research Findings and Implications
- Synthetic Utility: The methyl ester group in this compound enhances hydrolytic stability compared to ethyl esters (e.g., Ethyl 2-((S)-3-amino-2-oxopiperidin-1-yl)acetate HCl), making it preferable for prolonged-action formulations .
- Therapeutic Potential: Structural alignment with Palonosetron supports hypotheses about its antiemetic efficacy, but in vivo studies are needed to confirm this .
Biological Activity
Methyl (S)-α-amino-3-chloro-benzeneacetate hydrochloride, often referred to as "Methyl (S)-Amino Acid," is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent on the benzene ring, contributing to its diverse biological properties.
1. Antimicrobial Properties
Methyl (S)-α-amino-3-chloro-benzeneacetate HCl exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, suggesting that this derivative may also possess similar properties. Research indicates that the presence of the chlorine atom enhances the lipophilicity of the molecule, which can improve its ability to penetrate bacterial membranes and exert its effects.
2. Neuroprotective Effects
Preliminary studies suggest that Methyl (S)-α-amino-3-chloro-benzeneacetate HCl may have neuroprotective properties. These effects are likely attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. The compound's structure allows it to interact with various receptors and enzymes involved in neuroprotection.
3. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. For instance, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
4. Anti-inflammatory Activity
Research indicates that Methyl (S)-α-amino-3-chloro-benzeneacetate HCl may exhibit anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, this compound could provide therapeutic benefits in various inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of Methyl (S)-α-amino-3-chloro-benzeneacetate HCl, researchers tested its activity against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Mechanism
A study investigating the neuroprotective effects of this compound involved in vitro assays using neuronal cell lines exposed to oxidative stress. The results showed that treatment with Methyl (S)-α-amino-3-chloro-benzeneacetate HCl significantly reduced cell death and apoptosis markers compared to untreated controls.
Table 1: Biological Activities of Methyl (S)-α-Amino-3-chloro-benzeneacetate HCl
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Enzyme Inhibition |
|---|---|---|---|
| Methyl (S)-α-amino-3-chloro-benzeneacetate HCl | Yes | Yes | Yes |
| Methyl (S)-Amino Acid Derivative 1 | Moderate | No | Yes |
| Methyl (S)-Amino Acid Derivative 2 | Yes | Moderate | No |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl (S)-a-Amino-3-chloro-benzeneacetate HCl, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves esterification of 3-chloro-benzoic acid derivatives, followed by amination and HCl salt formation. For example, Mn(II) acetate and DMF are common reagents for coordinating intermediates . Characterization of intermediates like Na₂(3-chlorobenzoate)₂ complexes can be achieved via X-ray crystallography or NMR to confirm structural integrity. HCl salt formation may employ 4M HCl in dioxane for purification, as seen in peptide coupling reactions .
Q. Which analytical techniques are critical for assessing the compound’s purity and stereochemical configuration?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is essential for enantiomeric purity analysis. Nuclear magnetic resonance (NMR) (¹H/¹³C) and mass spectrometry (MS) validate molecular structure. For hydrochloride salts, elemental analysis (e.g., chloride ion quantification) ensures stoichiometric consistency .
Q. What solvents and conditions optimize recrystallization of this hydrochloride salt?
- Methodological Answer : Polar aprotic solvents like DMF or dioxane are effective for recrystallization due to their ability to dissolve both organic and ionic components. Slow evaporation at -20°C enhances crystal formation, as demonstrated in similar hydrochloride salt purifications .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during asymmetric synthesis?
- Methodological Answer : Chiral catalysts (e.g., (S)-benzylamine derivatives) or kinetic resolution using enzymes (e.g., lipases) can enhance stereoselectivity. For example, Cs₂CO₃ in DMF at 80°C has been shown to improve reaction efficiency in benzyl-protected intermediates, reducing racemization . Advanced purification techniques, such as chiral stationary phase chromatography, further isolate the (S)-enantiomer .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring reveal degradation pathways. Hydrochloride salts are prone to hydrolysis in alkaline conditions; thus, buffered solutions (pH 4–6) are recommended for storage. Thermal gravimetric analysis (TGA) can identify decomposition thresholds .
Q. How does the compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking studies using X-ray crystallography data of similar chlorinated aromatic compounds (e.g., 3-chlorobenzoic acid derivatives) predict binding affinities. In vitro assays targeting enzymes like aminopeptidases or 5-HT receptors (common in neurochemical studies) require IC₅₀ determinations via fluorometric or radiometric methods .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer : Meta-analysis of published protocols identifies critical variables (e.g., reaction time, solvent purity). For instance, discrepancies in NMR shifts may arise from residual DMF; rigorous drying (Na₂SO₄) and deuterated solvent exchanges mitigate this . Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
